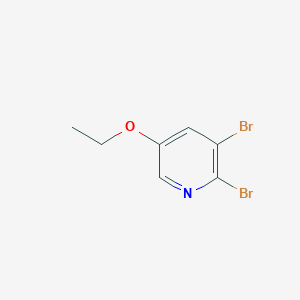

2,3-Dibromo-5-ethoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7Br2NO |

|---|---|

Molecular Weight |

280.94 g/mol |

IUPAC Name |

2,3-dibromo-5-ethoxypyridine |

InChI |

InChI=1S/C7H7Br2NO/c1-2-11-5-3-6(8)7(9)10-4-5/h3-4H,2H2,1H3 |

InChI Key |

OLGKRDQONKYSEE-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C(N=C1)Br)Br |

Canonical SMILES |

CCOC1=CC(=C(N=C1)Br)Br |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 2,3 Dibromo 5 Ethoxypyridine

Cross-Coupling Reactions at Bromine Centers

The bromine atoms at the C2 and C3 positions of 2,3-Dibromo-5-ethoxypyridine serve as versatile handles for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various transition-metal-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a critical aspect, governed by the electronic and steric environment of each bromine atom. Generally, in dihalogenated pyridines, the oxidative addition of the palladium catalyst, which is often the rate-determining and selectivity-determining step, occurs preferentially at the most electron-deficient and sterically accessible position. organic-chemistry.org For pyridine (B92270) systems, the reactivity order is typically C4 > C2 > C3. The ethoxy group at the 5-position further modulates this reactivity.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org For this compound, this reaction offers a pathway to synthesize various aryl- or vinyl-substituted ethoxypyridines. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

While specific studies on this compound are not extensively documented in the provided search results, research on related structures, such as 3-Bromo-5-methoxy-2-methylpyridine, demonstrates the utility of Suzuki-Miyaura reactions in forming biaryl compounds from bromopyridine derivatives. Similarly, studies on polychlorinated pyridines show that selective Suzuki-Miyaura reactions can be achieved, highlighting the importance of catalyst and ligand choice in controlling which halogen is substituted. acs.org For dihalopyridines, mono-substitution is often possible by carefully controlling the stoichiometry of the boronic acid. beilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Halopyridine Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Chloride | Alkyl Pinacol Boronic Ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | High | acs.org |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | beilstein-journals.org |

| 2-Ethoxy-3-pyridylboronic acid | Aryl/Heteroaryl Halides | Palladium Catalyst | Not Specified | Not Specified | High | researchgate.net |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. researchgate.netvapourtec.comnih.govorganic-chemistry.org This reaction is crucial for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. The catalytic cycle involves oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the desired amine product. scienceopen.comlibretexts.org

For this compound, Buchwald-Hartwig amination would allow for the selective introduction of primary or secondary amine functionalities. The choice of palladium source, ligand, and base is critical for the reaction's success and regioselectivity. beilstein-journals.orgresearchgate.net For instance, the amination of 6,7-dibromo-5,8-quinolinequinone with various anilines proceeds in excellent yields using a palladium-catalyzed approach. scienceopen.com In other bromopyridine systems, the use of bulky, electron-rich phosphine (B1218219) ligands like X-Phos is common, often in combination with strong bases such as sodium or potassium tert-butoxide. beilstein-journals.org A related compound, 5-Amino-3-bromo-2-ethoxypyridine, highlights the utility of amino-ethoxypyridine scaffolds in the synthesis of more complex molecules. a2bchem.com

Table 2: General Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ or Pd₂(dba)₃ | X-Phos, BINAP, etc. | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Toluene, Dioxane | organic-chemistry.orgbeilstein-journals.org |

| 6,7-Dibromo-5,8-quinolinequinone | Anilines | Palladium Catalyst | Not Specified | Strong Base | Not Specified | scienceopen.com |

Negishi, Stille, and Sonogashira Coupling Variants

Other palladium-catalyzed cross-coupling reactions further expand the synthetic utility of this compound.

The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides. chemicalbook.comgoogle.com This reaction is known for its high functional group tolerance and allows for the coupling of sp³, sp², and sp carbon atoms. chemicalbook.commdpi.com The reactivity of dihalopyridines in Negishi couplings often shows selectivity based on the electronic nature of the C-X bond. mdpi.com

The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide. A key advantage is the stability of organotin reagents, though their toxicity is a drawback. mdpi.com In polyhalogenated systems, regioselectivity can sometimes be controlled by the addition of copper(I) salts. researchgate.net

The Sonogashira coupling forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a co-catalytic system of palladium and copper. organic-chemistry.orguh.edu This reaction is fundamental for the synthesis of aryl alkynes and conjugated enynes. mdpi.comlucp.net Copper-free variants have also been developed to avoid the formation of homocoupled alkyne byproducts. uh.edu

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those on electron-deficient rings like pyridine. libretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the halide leaving group. libretexts.orgmasterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group activates the ring toward this type of substitution. masterorganicchemistry.com

Displacement of Bromine Atoms by Various Nucleophiles

The bromine atoms on the this compound ring can be displaced by a variety of nucleophiles, including alkoxides, amines, and thiolates. The pyridine nitrogen atom itself acts as an electron-withdrawing group, activating the ring for SNAr, especially at the C2 and C4 positions. The ethoxy group at C5, being electron-donating, would generally be expected to decrease the reactivity of the ring towards nucleophilic attack compared to an unsubstituted analogue. thieme-connect.com However, SNAr reactions on related halopyridines are well-documented. For example, 2-halopyridines react with sodium ethoxide to yield 2-ethoxypyridine. thieme-connect.com In such reactions, fluorine is often a better leaving group than heavier halogens, which is a characteristic feature of the SNAr mechanism where the C-X bond cleavage is not the rate-determining step. masterorganicchemistry.com

Regioselectivity in SNAr Processes on Dibromopyridine Systems

In SNAr reactions of polyhalogenated pyridines, regioselectivity is dictated by the electronic activation at each carbon center. The pyridine nitrogen strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack. mdpi.com For this compound, the C2 position is ortho to the ring nitrogen, making it a prime site for substitution. The C3 position is meta to the nitrogen and is generally less activated.

Therefore, nucleophilic attack is expected to occur preferentially at the C2 position. The electron-donating ethoxy group at C5 would have a more pronounced deactivating effect on the adjacent C4 and C6 positions (if they were halogenated) and a lesser effect on the C2 and C3 positions. Computational and experimental studies on dichloropyrimidines and other polyhaloheterocycles confirm that substitution patterns significantly influence which site is most reactive, with the most electrophilic carbon being the preferred site of attack. researchgate.netacs.orgresearchgate.net In some cases, reaction conditions can be tuned to alter this selectivity. nih.gov

Metalation and Lithiation Reactions

Metalation, particularly lithiation, is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. In the context of this compound, these reactions offer regioselective access to various substituted pyridines.

Directed ortho-Metalation (DoM) is a strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent position by an organolithium reagent. organic-chemistry.org This leads to a stabilized ortho-lithiated intermediate that can be trapped with various electrophiles. organic-chemistry.org The effectiveness of a DMG is related to its ability to coordinate with the lithium reagent, thereby increasing the kinetic acidity of the ortho-protons. organic-chemistry.org

In pyridine systems, both halogens and alkoxy groups can act as DMGs. clockss.orgharvard.edu The reaction of an alkyllithium compound with an arene carrying a DMG typically results in an ortho-metalated intermediate. organic-chemistry.org This intermediate can then react with a range of electrophiles. organic-chemistry.org The ethoxy group at the 5-position of this compound can direct lithiation to the C-4 position. However, the presence of two bromine atoms introduces complexity. The bromine at C-2 is expected to be more electron-withdrawing than the one at C-3, potentially influencing the acidity of adjacent protons.

The choice of the lithiating agent and reaction conditions is crucial. While strong bases like n-butyllithium (n-BuLi) are common, more hindered bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) can offer different selectivity. harvard.eduarkat-usa.org For instance, in the case of 2-bromo-4-methoxypyridine, treatment with LTMP followed by DMF led to the formation of the C-3 aldehyde. arkat-usa.org

Table 1: Examples of Directed ortho-Metalation in Substituted Pyridines

| Substrate | Base | Electrophile | Product | Reference |

| 4-Methoxypyridine | Mesityllithium | Various | 3-Substituted-4-methoxypyridine | arkat-usa.org |

| 2-Bromo-4-methoxypyridine | LTMP | DMF | 2-Bromo-3-formyl-4-methoxypyridine | arkat-usa.org |

| 2-Chloro-6-methoxypyridine | Directed Metalation | Formamide | 2-Chloro-3-formyl-4,6-disubstituted pyridine | acs.org |

The halogen-dance rearrangement is a phenomenon observed in polyhalogenated aromatic and heteroaromatic compounds where a halogen atom migrates to a different position on the ring. wikipedia.org This thermodynamically driven process often occurs under basic conditions, such as those used for metalation, and can lead to the formation of unexpected isomers. clockss.orgwikipedia.org The mechanism typically involves the initial deprotonation of the ring, followed by a series of halogen-lithium exchange steps. wikipedia.org

For this compound, treatment with a strong base could initiate a halogen dance. The initial lithiation, likely at the C-4 position, could be followed by a rearrangement where one of the bromine atoms migrates. This process allows for functionalization at positions that are not directly accessible through initial deprotonation. wikipedia.org For example, a 1,2-halogen shift is a common pattern in the halogen dance of pyridine compounds. researchgate.net The lability of bromine atoms makes them prone to such migrations, while fluorine and chlorine atoms are less likely to migrate and can even act as directing groups for the dance. clockss.org

An interesting example is the treatment of 2,5-dibromo-4-methoxypyridine (B2608117) with LTMP, which resulted in a halogen dance to yield a regioisomer after trapping with DMF. arkat-usa.org This highlights the potential for such rearrangements to occur in polyhalogenated alkoxypyridines.

Reactions Involving Pyridyne Intermediates

Pyridynes are highly reactive intermediates that can be generated from dihalopyridines. They serve as powerful building blocks for the synthesis of functionalized pyridines through various trapping reactions.

2,3-Pyridyne can be generated from 2,3-dihalopyridine precursors through treatment with a strong base, such as lithium amalgam or an organolithium reagent. The elimination of two adjacent halogen atoms leads to the formation of the strained triple bond within the pyridine ring. The presence of an ethoxy group at the 5-position of this compound would likely influence the stability and subsequent reactivity of the resulting 4-ethoxy-2,3-pyridyne.

The generation of pyridynes is often followed by in-situ trapping with a suitable nucleophile or diene. For example, 3,4-pyridynes have been generated from 3-chloropyridines and trapped with Grignard reagents and other electrophiles to produce 2,3,4-trisubstituted pyridines. researchgate.net

Table 2: Generation and Trapping of Pyridyne Intermediates

| Pyridyne Precursor | Reagents | Intermediate | Trapping Agent | Product | Reference |

| 3-Chloro-2-ethoxypyridine | Lithiation, MgX₂ | 3,4-Pyridyne | Grignard reagents, Electrophiles | 2,3,4-Trisubstituted pyridines | researchgate.net |

| 3-Halopyridines (Cl, Br) | KHMDS, Amine | Pyridyne | Amine | 3- and 4-Aminated pyridines | researchgate.net |

Pyridynes readily undergo cycloaddition reactions, particularly [4+2] cycloadditions with dienes like furan. researchgate.net These reactions provide a powerful method for the construction of complex polycyclic heterocyclic systems. The regioselectivity of these cycloadditions can be influenced by substituents on both the pyridyne and the trapping agent. researchgate.net

For the 4-ethoxy-2,3-pyridyne derived from this compound, cycloaddition with a diene would lead to the formation of a bicyclic adduct. The electron-donating nature of the ethoxy group could influence the dienophilic character of the pyridyne and the regiochemical outcome of the cycloaddition. Studies on 2,3-pyridynes have shown that electron-donating groups at the C-4 position can stabilize the pyridyne intermediate, leading to higher yields in cycloaddition reactions. researchgate.net

Radical Reactions and Reductive Transformations of Halogenated Pyridines

Radical reactions offer an alternative approach to the functionalization of halogenated pyridines. These reactions often proceed under milder conditions than ionic reactions and can exhibit different selectivity patterns.

The bromine atoms in this compound are susceptible to radical reactions. For instance, benzylic oxidation of bisbenzyl ethers has been achieved using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), demonstrating a mild and selective oxidation method. acs.org While not a direct reaction of the pyridine core, it showcases the utility of radical-based transformations.

Reductive transformations can be used to selectively remove one or more halogen atoms. For example, catalytic hydrogenolysis is a common method for the dehalogenation of bromo- and chloroarenes. core.ac.uk In the case of this compound, selective reduction could potentially lead to 3-bromo-5-ethoxypyridine (B63768) or 2-bromo-5-ethoxypyridine, depending on the reaction conditions and the catalyst used. The relative reactivity of the C-2 and C-3 bromine atoms towards reduction would be a key factor. Radical-mediated reductions, for instance using tributyltin hydride, are also a viable option. soton.ac.uk

Furthermore, radical bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can be employed to introduce additional bromine atoms onto the pyridine ring, although this would be more relevant for less halogenated precursors. organic-chemistry.org

Mechanistic Investigations of 2,3 Dibromo 5 Ethoxypyridine Transformations

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

Cross-coupling reactions involving dihalogenated pyridines like 2,3-dibromo-5-ethoxypyridine typically proceed through a catalytic cycle mediated by a transition metal, most commonly palladium. lumenlearning.comlibretexts.org The generally accepted mechanism for these reactions, such as the Suzuki-Miyaura coupling, involves three primary steps: oxidative addition, transmetalation, and reductive elimination. lumenlearning.comlibretexts.org

The catalytic cycle commences with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. Given the two bromine substituents, the regioselectivity of this initial step is a key consideration. The bromine at the 2-position is often more susceptible to oxidative addition than the one at the 3-position due to electronic effects.

Following oxidative addition, transmetalation occurs, where an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) complex, displacing the halide. lumenlearning.com The final step is reductive elimination , where the two organic groups on the palladium center couple and are expelled as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. lumenlearning.comlibretexts.org

In some instances, particularly with cationic palladium catalysts, the cycle may initiate with a C-H activation step to form a palladacycle intermediate, which then reacts with the coupling partner. beilstein-journals.org

Studies on the Role of Bases and Ligands in Promoting Reactivity

Bases and ligands play a pivotal role in the efficiency and selectivity of cross-coupling reactions involving this compound.

Bases are essential for several reasons. In Suzuki-Miyaura couplings, the base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step. The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength and solubility of the base are critical factors.

Ligands , typically phosphines or N-heterocyclic carbenes (NHCs), are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity and selectivity. rsc.org The electronic and steric properties of the ligand influence both the oxidative addition and reductive elimination steps. For instance, bulky, electron-rich phosphine (B1218219) ligands can promote the oxidative addition of less reactive aryl chlorides and facilitate the reductive elimination step. mit.edu The choice of ligand can also influence which of the two bromine atoms in this compound reacts preferentially.

| Component | Role in Cross-Coupling Reactions | Examples |

| Base | Activates the organometallic reagent (e.g., boronic acid) | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH |

| Ligand | Stabilizes the catalyst, modulates reactivity and selectivity | Triphenylphosphine (PPh₃), XPhos, SPhos, N-heterocyclic carbenes (NHCs) |

Kinetic Studies to Determine Reaction Orders and Rate-Limiting Steps

Kinetic studies are instrumental in understanding the detailed mechanism of a reaction by determining the reaction order with respect to each reactant and identifying the rate-limiting step of the catalytic cycle. For cross-coupling reactions of dihalo-pyridines, the rate-limiting step can be oxidative addition, transmetalation, or reductive elimination, depending on the specific substrates, catalyst system, and reaction conditions.

For example, a study on the bromination of 4-pyridone derivatives revealed that the reaction rate is highly dependent on pH, indicating that the protonation state of the substrate is a key factor. cdnsciencepub.com While not directly on this compound, this highlights how substrate reactivity can be finely tuned by reaction conditions. In palladium-catalyzed C-N cross-coupling reactions, kinetic experiments have shown an inverse dependence on the concentration of both the amine and aryl halide coupling partners under certain conditions, suggesting a complex interplay of species in the catalytic cycle. mit.edu

Determining the rate law for the transformation of this compound would involve systematically varying the concentrations of the pyridine (B92270) substrate, the coupling partner, the catalyst, the ligand, and the base while monitoring the reaction progress.

Analysis of Intermediate Species in Complex Reaction Pathways

The direct observation and characterization of reaction intermediates provide invaluable insight into the reaction mechanism. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography can be employed to identify and study these transient species.

In palladium-catalyzed cross-coupling reactions, key intermediates include the oxidative addition product (aryl-palladium-halide complex) and the transmetalated intermediate (di-organo-palladium complex). beilstein-journals.org Isolating and characterizing these intermediates can confirm the proposed catalytic cycle and shed light on factors influencing selectivity. For instance, the formation and isolation of a palladacycle intermediate in a cationic palladium(II) catalyzed reaction provided direct evidence for the C-H activation pathway. beilstein-journals.org

In the context of this compound, analyzing the reaction mixture at various stages could reveal the preferential formation of one oxidative addition isomer over the other, thus explaining the observed regioselectivity.

Influence of Electronic and Steric Factors on Regioselectivity and Reactivity

The reactivity and regioselectivity of transformations involving this compound are governed by a combination of electronic and steric effects. The pyridine nitrogen atom and the ethoxy group are electron-donating, while the bromine atoms are electron-withdrawing.

Electronic Effects: The pyridine nitrogen deactivates the ring towards electrophilic attack but activates the positions ortho and para to it for nucleophilic attack. The electron-withdrawing nature of the bromine atoms further influences the electron density distribution in the ring. In Suzuki-Miyaura reactions, the more electron-deficient C-Br bond is generally more reactive towards oxidative addition. The position of the bromine atom relative to the nitrogen and ethoxy group will determine its electronic character and thus its reactivity. The bromine at the 2-position is ortho to the nitrogen and is often the more reactive site in palladium-catalyzed cross-coupling reactions. researchgate.net

Steric Effects: The steric hindrance around the bromine atoms can also influence their reactivity. The bromine at the 2-position is flanked by the pyridine nitrogen and the bromine at the 3-position, which could sterically hinder the approach of a bulky catalyst. Conversely, the bromine at the 3-position has the bulky ethoxy group at the 5-position to consider. The interplay between electronic and steric factors ultimately dictates which bromine atom reacts preferentially. In some cases, steric hindrance can be the dominant factor controlling regioselectivity. rsc.org

| Factor | Influence on Reactivity and Regioselectivity |

| Electronic Effects | The electron-withdrawing pyridine nitrogen and bromine atoms, and the electron-donating ethoxy group, modulate the electron density at the C-Br bonds, influencing the rate of oxidative addition. |

| Steric Effects | The size of the substituents and the catalyst can hinder the approach to one of the bromine atoms, leading to regioselective reactions. |

Applications of 2,3 Dibromo 5 Ethoxypyridine As a Building Block in Complex Molecule Synthesis

Synthesis of Advanced Pyridine-Containing Heterocycles with Diverse Substitution Patterns

There is no specific information available in the surveyed literature detailing the use of 2,3-Dibromo-5-ethoxypyridine for the synthesis of advanced pyridine-containing heterocycles. General methods for creating polysubstituted pyridines often involve cycloaddition reactions or the functionalization of pre-existing pyridine (B92270) rings. While a dibrominated pyridine derivative is a prime candidate for sequential, site-selective cross-coupling reactions to introduce different functional groups, studies specifically employing this compound for this purpose have not been identified.

Utilization as a Precursor for Pharmaceutical Intermediates and Lead Compounds

A search for the application of this compound as a precursor for pharmaceutical intermediates or in the synthesis of lead compounds yielded no specific results. The pyridine ring is a core structure in numerous FDA-approved drugs. Synthetic routes to these molecules often rely on functionalized pyridine building blocks. However, the specific synthetic routes involving this compound are not described in the available scientific literature.

Incorporation into Agrochemicals and Functional Materials

Information regarding the incorporation of this compound into agrochemicals (such as herbicides, insecticides, or fungicides) or functional materials (like polymers or dyes) is not present in the reviewed sources. The synthesis of functional materials often utilizes di-halogenated monomers for polymerization reactions, but no studies have been found that specifically name this compound as a monomer or precursor.

Construction of Supramolecular Architectures and Host-Guest Systems

No research articles or patents were identified that describe the use of this compound in the construction of supramolecular architectures, such as metal-organic frameworks (MOFs), or in host-guest systems. Ligands for these applications require specific geometries and coordinating groups to assemble into larger, ordered structures, and the utility of this particular compound for such purposes has not been explored in the available literature.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the application of various NMR experiments, it is possible to map out the precise connectivity and spatial relationships of atoms within the molecule.

High-Resolution 1D and 2D NMR for Complete Structural Elucidation (e.g., ¹H, ¹³C, HSQC, HMBC)

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide primary information about the chemical environment of these nuclei. In 2,3-Dibromo-5-ethoxypyridine, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and the protons of the ethoxy group. The chemical shifts (δ) of the aromatic protons are influenced by the electronegative bromine atoms and the electron-donating ethoxy group. Based on data for similar pyridine derivatives, the aromatic protons are anticipated in the δ 7.0-8.5 ppm range. chemicalbook.comnetlify.app The ethoxy group should present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, likely in the δ 4.0-4.5 ppm and δ 1.3-1.5 ppm regions, respectively. tau.ac.il

The proton-decoupled ¹³C NMR spectrum would display a signal for each unique carbon atom. libretexts.org For this compound, seven distinct signals are expected: five for the pyridine ring carbons and two for the ethoxy group carbons. The carbons bonded to bromine (C2 and C3) would appear at relatively high field (lower ppm) for aromatic carbons due to the heavy atom effect, while the carbon attached to the oxygen of the ethoxy group (C5) would be shifted downfield. libretexts.orgchemicalbook.com

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon. bldpharm.comsigmaaldrich.com The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH), which is instrumental in piecing together the molecular fragments and confirming the substitution pattern on the pyridine ring. bldpharm.comsigmaaldrich.com For instance, an HMBC experiment would show correlations from the H4 proton to carbons C2, C3, C5, and C6, and from the H6 proton to C2, C4, and C5, thus confirming the arrangement of substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Expected J-Coupling (Hz) |

|---|---|---|---|---|

| H4 | ¹H | ~7.8 - 8.2 | d | ³J(H4-H6) ≈ 2-3 |

| H6 | ¹H | ~8.0 - 8.4 | d | ³J(H6-H4) ≈ 2-3 |

| -OCH₂CH₃ | ¹H | ~4.1 - 4.3 | q | ³J(CH₂-CH₃) ≈ 7 |

| -OCH₂CH₃ | ¹H | ~1.4 - 1.5 | t | ³J(CH₃-CH₂) ≈ 7 |

| C2 | ¹³C | ~115 - 125 | s | - |

| C3 | ¹³C | ~110 - 120 | s | - |

| C4 | ¹³C | ~140 - 145 | s | - |

| C5 | ¹³C | ~155 - 160 | s | - |

| C6 | ¹³C | ~145 - 150 | s | - |

| -OCH₂CH₃ | ¹³C | ~63 - 68 | s | - |

| -OCH₂CH₃ | ¹³C | ~14 - 16 | s | - |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or more decimal places). spectrabase.com This allows for the determination of the exact mass of the molecular ion and the calculation of its elemental formula. For this compound (C₇H₇Br₂NO), the calculated monoisotopic mass is 280.8945 Da. An HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition. The presence of two bromine atoms would be evident from the characteristic isotopic pattern of the molecular ion peak, with M+, [M+2]+, and [M+4]+ peaks appearing in an approximate ratio of 1:2:1, due to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). sigmaaldrich.comnist.gov The analysis of the resulting product ions provides valuable information about the compound's structure. While specific MS/MS data for this compound is not published, predictable fragmentation pathways for bromo-alkoxy-pyridines include the loss of the ethyl group (C₂H₅•, 29 Da) or the entire ethoxy group (C₂H₅O•, 45 Da) from the molecular ion. nih.gov Other likely fragmentations involve the loss of a bromine atom (Br•, 79/81 Da) or the cleavage of the pyridine ring.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. amazonaws.com It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. rcsb.org For a definitive structural proof of this compound, a single crystal of the compound would be required. The resulting crystallographic data would confirm the substitution pattern on the pyridine ring and provide details about the conformation of the ethoxy group. Furthermore, it would reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as halogen bonding or π-stacking. No published crystal structure for this compound was found in the searched databases.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. bldpharm.com The resulting spectra provide a characteristic "fingerprint" and are useful for identifying the functional groups present. chemicalbook.com

In the IR spectrum of this compound, characteristic absorption bands would be expected. These include C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic ethoxy group (around 2850-3000 cm⁻¹). mewaruniversity.org Strong absorptions corresponding to the C-O stretching of the aryl-alkyl ether would be visible in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. Pyridine ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations would be found in the lower frequency "fingerprint" region, typically below 700 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The technique is particularly useful for identifying symmetric vibrations and bonds involving heavy atoms, such as the C-Br bonds.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2850 - 3000 | IR, Raman |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 | IR, Raman |

| C-O Stretch (Asymmetric) | Aryl-Alkyl Ether | 1200 - 1275 | IR |

| C-O Stretch (Symmetric) | Aryl-Alkyl Ether | 1020 - 1075 | IR |

| C-H Bend (Out-of-plane) | Pyridine Ring | 700 - 900 | IR |

| C-Br Stretch | Aryl Bromide | 500 - 700 | IR, Raman |

Theoretical and Computational Studies on 2,3 Dibromo 5 Ethoxypyridine and Its Reactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting molecular properties and reaction mechanisms.

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. semanticscholar.org

For pyridine (B92270) and its derivatives, DFT calculations are frequently employed to determine these electronic parameters. scirp.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. semanticscholar.org

In the case of 2,3-dibromo-5-ethoxypyridine, the bromine atoms and the ethoxy group significantly influence the electronic distribution within the pyridine ring. The electron-donating nature of the ethoxy group and the electron-withdrawing and steric effects of the bromine atoms will modulate the energies of the HOMO and LUMO. Computational studies on analogous substituted pyridines show that electron-donating groups tend to increase the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. chemrxiv.org

Table 1: Illustrative Frontier Orbital Energies for a Substituted Pyridine (Theoretical Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO | -1.75 |

| HOMO | -6.50 |

| Energy Gap (ΔE) | 4.75 |

Prediction of Reactivity and Reaction Pathways

DFT calculations are instrumental in predicting the reactivity of molecules and elucidating potential reaction pathways. By analyzing the electron density distribution and the frontier orbitals, one can predict the most likely sites for electrophilic and nucleophilic attack. chemrxiv.org For substituted pyridines, the positions of substituents critically determine the regioselectivity of reactions. researchgate.net

For this compound, computational models can predict the likelihood of various reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the C-Br bonds. The analysis of frontier molecular orbital contributions can predict the regioselectivity of nucleophilic addition. researchgate.net For instance, in oxidative addition reactions involving palladium catalysts, the LUMO symmetry and the orbital coefficients at the carbon-halogen bonds can control both the reaction mechanism and site-selectivity. chemrxiv.org

Investigation of Transition States and Activation Energies

A key application of DFT is the calculation of transition state (TS) structures and their corresponding activation energies (ΔG‡). The transition state represents the highest energy point along a reaction coordinate, and its energy determines the reaction rate. beilstein-journals.org By mapping the potential energy surface, computational chemists can identify the most favorable reaction pathway.

For reactions involving this compound, such as a substitution or coupling reaction, DFT can be used to model the structure of the transition state and calculate the energy barrier to its formation. These calculations can explain experimentally observed reaction rates and selectivities. For example, computational studies on related halopyridines have been used to understand the energetics of palladium-catalyzed cross-coupling reactions, revealing how substituents influence the activation barriers. chemrxiv.org

Table 2: Hypothetical Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Substitution at C2 | TS1 | 25.4 |

| Substitution at C3 | TS2 | 22.1 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational flexibility and dynamics of molecules. mdpi.comnih.gov

For a molecule like this compound, the ethoxy group can rotate around the C-O bond, leading to different conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial as the conformation of the molecule can influence its reactivity and interactions with other molecules. The simulations can be performed in various environments, such as in the gas phase or in different solvents, to understand how the environment affects conformational preferences. mdpi.com

Quantum Chemical Topology (QCT) for Bonding Analysis

Quantum Chemical Topology (QCT) is a branch of quantum chemistry that analyzes the topology of scalar fields derived from the wavefunction, such as the electron density. rsc.org This approach, which includes the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous definition of atoms, bonds, and molecular structure based on the electron density distribution. mdpi.com

By analyzing the critical points in the electron density of this compound, QCT can characterize the nature of its chemical bonds (e.g., covalent vs. ionic character), identify bond paths, and quantify bond strengths. This method can offer deep insights into the electronic structure changes that occur during a chemical reaction by tracking the evolution of the electron density topology. mdpi.com For substituted pyridines, QCT has been used to create descriptors that can predict properties like basicity. rsc.orgacs.org

Computational Prediction of Spectroscopic Properties

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are widely used to predict various spectroscopic properties of molecules. acs.orgresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT calculations can predict:

Vibrational Frequencies: The calculation of harmonic frequencies can simulate the infrared (IR) and Raman spectra of the molecule. Comparing the computed spectrum with the experimental one helps in assigning the observed vibrational modes. researchgate.net

NMR Chemical Shifts: The magnetic shielding tensors can be calculated to predict ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental data, aid in the structural elucidation of the molecule.

Electronic Transitions: TD-DFT can be used to calculate the energies of electronic excitations, which correspond to the absorption bands observed in UV-Vis spectroscopy. scirp.orgnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| Palladium |

| 2-chloro-5-bromopyridine |

| 2-chloro-3-EDG-pyridines |

| 2-chloro-5-EDG-pyridines |

| 2,6-dichloro-3-EWG-pyridines |

| 2-chloro-5-bromo-3-EDG-pyridines |

| 3-chloro-2-ethoxypyridine |

| 3-bromo-2-diethylaminopyridine |

| 2-amino-5-ethoxypyridine |

| 2-amino-3,5-dibromopyridine |

| 2,3-dibromo-5-chloropyridine |

Understanding Nucleophilicity and Electrophilicity Profiles of Substituted Pyridines

The reactivity of pyridine and its derivatives is fundamentally governed by the distribution of electron density within the aromatic ring. The presence of the electronegative nitrogen atom makes the pyridine ring electron-deficient compared to benzene, which profoundly influences its nucleophilic and electrophilic character. gcwgandhinagar.com Theoretical and computational studies, particularly those using Density Functional Theory (DFT), have become instrumental in quantifying and predicting these properties. ias.ac.in

The nitrogen atom's lone pair of electrons makes it a primary site for protonation and reaction with electrophiles. gcwgandhinagar.com However, the ring itself is generally unreactive towards electrophilic aromatic substitution due to the nitrogen's inductive electron-withdrawing effect, which reduces the ring's nucleophilicity. gcwgandhinagar.commatanginicollege.ac.in Conversely, this electron deficiency makes the carbon atoms, particularly at the α (2, 6) and γ (4) positions, susceptible to nucleophilic attack. matanginicollege.ac.indavuniversity.org

The introduction of substituents onto the pyridine ring systematically modifies this intrinsic reactivity. The nature, position, and orientation of these substituents can either enhance or diminish the ring's nucleophilicity and electrophilicity. Computational models are frequently employed to study these effects by calculating parameters such as molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO and LUMO), and various reactivity indices. ias.ac.inchemmethod.comuchile.cl

Electron-donating groups (EDGs), such as alkoxy (e.g., ethoxy) or amino groups, increase the electron density of the pyridine ring, thereby enhancing its nucleophilicity. ias.ac.inmdpi.com In contrast, electron-withdrawing groups (EWGs), like halogens (e.g., bromo) or nitro groups, further decrease the ring's electron density, making it more electrophilic and more susceptible to nucleophilic attack. mdpi.comchemrxiv.org

In the case of this compound, there is a combination of these opposing electronic effects. The two bromine atoms act as electron-withdrawing groups through induction, while the ethoxy group at the 5-position serves as an electron-donating group through resonance.

Electron-Withdrawing Effects (Bromo Groups) : The two bromine atoms at the C2 and C3 positions significantly decrease the electron density of the pyridine ring. This effect enhances the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles.

Electron-Donating Effects (Ethoxy Group) : The ethoxy group at the C5 position donates electron density into the ring via resonance. This effect increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the substituent.

The following table, based on general findings from computational studies on substituted pyridines, summarizes the typical influence of different functional groups on the nucleophilicity of the pyridine nitrogen. ias.ac.inmdpi.com

Table 1: Influence of Substituent Type and Position on the Nucleophilicity of the Pyridine Ring This table is interactive. You can sort and filter the data to explore the effects of different substituents.

| Substituent Group | Position | Predominant Electronic Effect | Expected Impact on Ring Nucleophilicity |

|---|---|---|---|

| -OCH₃ (Methoxy) | 4 | Electron-Donating (Resonance) | Strong Increase |

| -NH₂ (Amino) | 4 | Electron-Donating (Resonance) | Strong Increase |

| -CH₃ (Methyl) | 3 or 5 | Electron-Donating (Inductive) | Moderate Increase |

| -Cl (Chloro) | 2 or 6 | Electron-Withdrawing (Inductive) | Strong Decrease |

| -Br (Bromo) | 2 or 6 | Electron-Withdrawing (Inductive) | Strong Decrease |

| -NO₂ (Nitro) | 4 | Electron-Withdrawing (Resonance & Inductive) | Very Strong Decrease |

For this compound, the electrophilicity at specific carbon atoms is also modulated. The electron-withdrawing bromine at C2 significantly increases the partial positive charge at this position, making it a likely site for nucleophilic aromatic substitution (SNAr). Frontier molecular orbital analysis of similar halopyridines suggests that the LUMO (Lowest Unoccupied Molecular Orbital) coefficients can predict the most reactive sites for nucleophilic attack and oxidative addition in cross-coupling reactions. chemrxiv.org The ethoxy group at C5 would direct electrophilic attack (if conditions are forcing enough to overcome the ring's general deactivation) to the C4 and C6 positions.

Table 2: Predicted Reactivity Profile of this compound This table provides a conceptual overview of the predicted reactivity at different positions of the molecule based on the electronic effects of its substituents.

| Position on Ring | Substituent | Dominant Electronic Influence | Predicted Reactivity |

|---|---|---|---|

| N1 (Nitrogen) | - | Lone Pair Availability | Nucleophilic; site for protonation/alkylation, but basicity is reduced by EWGs. |

| C2 | Bromo | Strong Inductive Withdrawal | Highly electrophilic; susceptible to nucleophilic substitution and metal-catalyzed cross-coupling. |

| C3 | Bromo | Strong Inductive Withdrawal | Electrophilic; less reactive than C2/C6 in SNAr. |

| C4 | Hydrogen | Influenced by adjacent groups | Moderately electrophilic due to EWGs; potential site for strong nucleophiles. |

| C5 | Ethoxy | Resonance Donation | Site of electron donation, activating the ring towards electrophiles (relative to other positions). |

Emerging Research Frontiers and Future Directions for 2,3 Dibromo 5 Ethoxypyridine

Development of Novel Catalytic Systems for Its Transformations

The transformation of 2,3-Dibromo-5-ethoxypyridine heavily relies on catalytic systems that can selectively activate its C-Br bonds. The two bromine atoms at the 2 and 3 positions exhibit different reactivities, enabling regioselective functionalization. Future research is focused on developing more efficient and selective catalysts for cross-coupling reactions.

Palladium-based catalysts remain central to the derivatization of this compound. Research is ongoing to develop novel ligand systems that can enhance the catalytic activity and stability of palladium complexes. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition step in Suzuki and Stille couplings, even with less reactive aryl bromides. The development of catalysts that can operate under milder conditions and in greener solvents is a significant area of investigation.

Furthermore, there is a growing interest in using more abundant and less toxic metals as catalysts. Copper- and nickel-based catalytic systems are being explored as alternatives to palladium for the amination and cyanation of bromo-pyridines. The challenge lies in achieving high yields and selectivities, particularly in the presence of multiple halogen substituents.

Recent research has also highlighted the potential of dual-catalytic systems, where two different catalysts work in concert to promote sequential or one-pot reactions. This approach could enable the efficient synthesis of complex molecules from this compound without the need for isolating intermediates.

| Catalyst System | Reaction Type | Research Focus |

| Palladium-Phosphine Complexes | Suzuki, Stille, Buchwald-Hartwig | Development of advanced ligands for improved activity and selectivity. |

| Copper-based Catalysts | Amination, Cyanation | Cost-effective and less toxic alternatives to palladium. |

| Nickel-based Catalysts | Cross-coupling Reactions | Exploring reactivity and selectivity with dihalogenated pyridines. |

| Dual-Catalytic Systems | Sequential/One-pot Reactions | Efficient synthesis of complex derivatives. |

Continuous Flow Chemistry Approaches for Efficient Synthesis and Derivatization

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. The application of flow chemistry to the synthesis and derivatization of this compound is a promising area of research.

The synthesis of this compound itself can be optimized using flow reactors. The precise control over reaction parameters, such as temperature, pressure, and residence time, can lead to higher yields and purities. Furthermore, hazardous reagents can be generated and consumed in situ, minimizing risks.

For derivatization reactions, flow chemistry enables the rapid screening of reaction conditions and catalysts. This can accelerate the discovery of optimal protocols for selective functionalization. For example, monolith- and packed-bed reactors containing immobilized catalysts are being developed for continuous cross-coupling reactions of halogenated pyridines. These systems allow for easy separation of the product from the catalyst, which can be reused, making the process more sustainable.

The integration of in-line analytical techniques, such as IR and NMR spectroscopy, into flow systems provides real-time monitoring of the reaction progress. This allows for dynamic optimization and quality control, ensuring the efficient and reproducible synthesis of this compound derivatives.

| Flow Chemistry Approach | Application | Advantages |

| Microreactors | Synthesis of this compound | Precise control over reaction parameters, improved safety. |

| Immobilized Catalyst Reactors | Derivatization Reactions (e.g., Cross-coupling) | Catalyst reusability, simplified purification, process sustainability. |

| Integrated Analytical Systems | Real-time Reaction Monitoring | Dynamic optimization, enhanced quality control, improved reproducibility. |

Bio-inspired Synthetic Strategies Utilizing Halogenated Pyridines

Nature provides a vast inspiration for the development of novel synthetic methodologies. Bio-inspired strategies that mimic enzymatic processes are being explored for the selective functionalization of halogenated pyridines like this compound.

One area of interest is the use of halogenases as biocatalysts. These enzymes can selectively introduce halogen atoms onto aromatic rings with high regioselectivity. While the direct enzymatic synthesis of this compound may be challenging, understanding the mechanisms of these enzymes can guide the design of synthetic catalysts that mimic their function.

Furthermore, bio-inspired approaches are being developed for the formation of C-C and C-N bonds. For instance, synthetic systems that mimic the active sites of metalloenzymes are being designed to catalyze cross-coupling reactions under mild, aqueous conditions. These systems often utilize ligands derived from natural products, such as amino acids or peptides.

Exploration of this compound in Materials Science Beyond Supramolecular Chemistry

While the ability of halogenated pyridines to participate in halogen bonding has been extensively studied in the context of supramolecular chemistry, the applications of this compound in other areas of materials science are now being explored.

One promising application is in the development of novel organic electronic materials. The introduction of the ethoxy group and bromine atoms can modulate the electronic properties of the pyridine (B92270) ring, making it a useful building block for organic semiconductors and light-emitting diodes (OLEDs). The bromine atoms can also serve as handles for further functionalization to fine-tune the material's properties.

Derivatives of this compound are also being investigated as components of functional polymers. The incorporation of this moiety into a polymer backbone can enhance its thermal stability and flame retardancy due to the presence of bromine atoms. Furthermore, the pyridine nitrogen can be used to coordinate with metal ions, leading to the formation of metallopolymers with interesting magnetic or catalytic properties.

In the field of porous materials, this compound can be used as a linker for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The defined geometry and multiple functionalization sites of this molecule allow for the construction of well-defined porous structures with potential applications in gas storage, separation, and catalysis.

| Application Area | Role of this compound | Potential Properties |

| Organic Electronics | Building block for organic semiconductors and OLEDs | Tunable electronic properties. |

| Functional Polymers | Monomer or additive | Enhanced thermal stability, flame retardancy, metal coordination. |

| Porous Materials (MOFs, COFs) | Linker or building block | Defined porous structures for gas storage and catalysis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.